Ring Strain and Geometric Distortion Differentiate 1,2-Dithiolane from 1,2-Dithiane and Acyclic Disulfides
The defining structural feature of 1,2-dithiolane is its highly constrained CSSC dihedral angle of approximately 27°, compared to ~90° for acyclic disulfides and ~60° for 1,2-dithiane [1]. This geometric distortion produces a disulfide bond length of 2.088–2.096 Å, which is significantly elongated relative to the typical disulfide bond length of ~2.044 Å observed in unstrained systems [2]. The resulting torsional strain, estimated at 16–30 kcal/mol, arises from repulsive four-electron interactions between the fully occupied non-bonding orbitals on the adjacent sulfur atoms [3]. This stereoelectronic effect is absent in the six-membered 1,2-dithiane analog and in 1,3-dithiolane, which contains no disulfide bond, establishing 1,2-dithiolane as a unique scaffold for applications requiring facile S–S bond cleavage under mild conditions [4].
| Evidence Dimension | CSSC dihedral angle |
|---|---|
| Target Compound Data | ~27° |
| Comparator Or Baseline | Acyclic disulfides: ~90°; 1,2-Dithiane: ~60° |
| Quantified Difference | 63° deviation from acyclic disulfides; 33° deviation from 1,2-dithiane |
| Conditions | X-ray crystallography (1,2-dithiolane, 1,2-dithiane); computational and spectroscopic analysis (acyclic disulfides) |
Why This Matters
The extreme dihedral angle distortion directly correlates with enhanced S–S bond reactivity, enabling 1,2-dithiolane to function as a dynamic covalent crosslinker and polymerizable monomer under conditions where 1,2-dithiane and acyclic disulfides remain inert, a critical selection criterion for materials science and bioconjugation applications.
- [1] Foss, O.; Tjomsland, O. The Crystal Structure of 1,2-Dithiolane. Acta Chem. Scand. 1958, 12, 1810-1818. View Source
- [2] Bock, H.; Rittmeyer, P.; Stein, U. Gasphasen-Reaktionen, 29. Thermische Erzeugung und Photoelektronen-Spektrum von 1,2-Dithiolan. Chem. Ber. 1980, 113, 2817-2823. View Source
- [3] Bergson, G.; Schotte, L. The Ultraviolet Absorption Spectra of 1,2-Dithiolane and Some Related Compounds. Acta Chem. Scand. 1958, 12, 367-372. View Source
- [4] Scheutz, G. M.; Rowell, J. L.; Wang, F.-S.; Abboud, K. A.; Peng, C.-H.; Sumerlin, B. S. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. Org. Biomol. Chem. 2020, 18, 6509-6513. View Source
